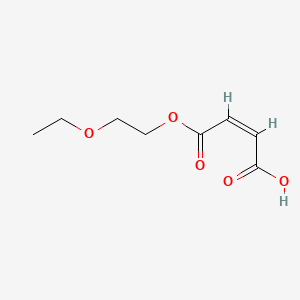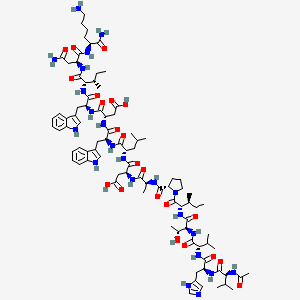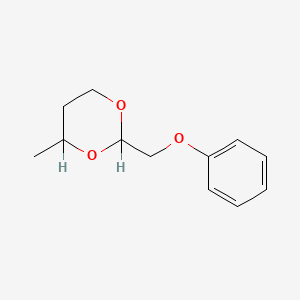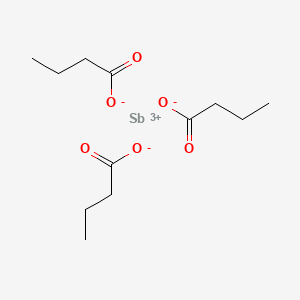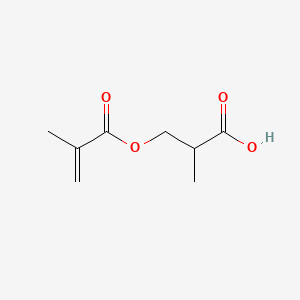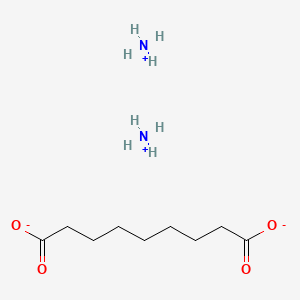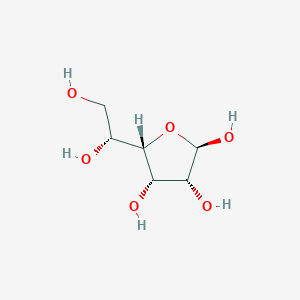
2,2,3,4,4-Pentamethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,4-Pentamethylpentane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, specifically a pentane derivative, characterized by the presence of five methyl groups attached to the main carbon chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3,4,4-Pentamethylpentane can be synthesized through catalytic hydrogenation of specific alkenes. The double bond is typically located between the third and fourth carbons, with two methyl groups on the third carbon and three methyl groups on the fourth carbon . The reaction conditions often involve the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4,4-Pentamethylpentane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogenation typically uses halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Combustion: Requires an excess of oxygen (O₂) and an ignition source.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Halogenated alkanes.
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Aplicaciones Científicas De Investigación
2,2,3,4,4-Pentamethylpentane is utilized in various scientific research fields:
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Employed as a solvent in chemical reactions and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 2,2,3,4,4-Pentamethylpentane involves its interactions at the molecular level. As a non-polar compound, it can dissolve non-polar substances and interact with hydrophobic regions of biological molecules. Its effects are primarily due to its physical properties, such as solubility and volatility, rather than specific chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4-Pentamethylpentane: Another isomer with a slightly different arrangement of methyl groups.
2,2,4,4-Tetramethylpentane: Lacks one methyl group compared to 2,2,3,4,4-Pentamethylpentane.
2,2,3,3-Tetramethylbutane: A smaller alkane with fewer carbon atoms and methyl groups.
Uniqueness
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. Its high degree of branching leads to lower boiling and melting points compared to its linear counterparts, making it useful in applications requiring volatile solvents.
Propiedades
Número CAS |
16747-45-8 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3 |
Clave InChI |
OWFKEHICSVOVAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


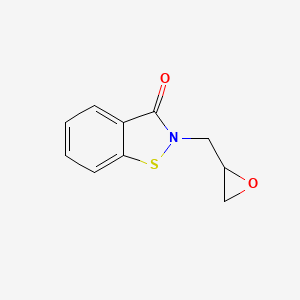

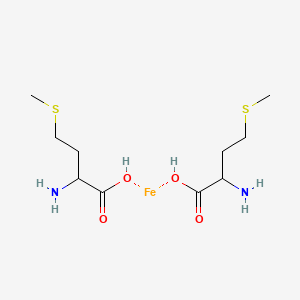

![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
